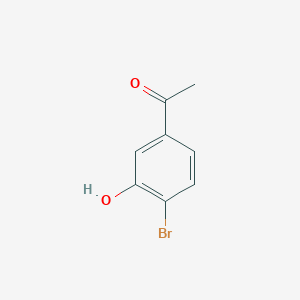

1-(4-Bromo-3-hydroxyphenyl)ethanone

Description

Significance of Brominated Hydroxyacetophenones within Organic Synthesis and Medicinal Chemistry

Brominated hydroxyacetophenones, including 1-(4-Bromo-3-hydroxyphenyl)ethanone, are valuable building blocks in organic synthesis and key intermediates in the development of new therapeutic agents. The presence of bromine, a halogen, enhances the electrophilic character of the molecule, making it a useful component in various substitution and coupling reactions.

In organic synthesis, α-brominated carbonyl compounds are crucial intermediates. cbijournal.com Specifically, α-bromoacetophenones are employed for the α-functionalization of carbonyl compounds and the construction of diverse heterocyclic structures such as flavanones, hydroxyflavanones, flavones, and flavonols. cbijournal.comnih.gov The ketone and hydroxyl functionalities also offer multiple reaction sites for creating more complex molecules. For instance, 2-Bromo-1-(4-hydroxyphenyl)ethanone is widely utilized in the synthesis of adrenaline-type drugs. researchgate.net

The field of medicinal chemistry has seen significant contributions from halogen-substituted hydroxyl-phenyl-ethanone compounds. researchgate.net The introduction of a bromine atom into a molecule can significantly alter its biological activity. Brominated derivatives of natural products and other bioactive molecules are often synthesized to enhance their potency and efficacy. For example, the synthesis of brominated chalcone (B49325) derivatives has been explored for the development of more potent anti-cancer agents. nih.gov Research has shown that certain brominated compounds exhibit promising anti-proliferative activity against human tumor cell lines. nih.gov The general class of acetophenones, which are phenolic metabolites found in plants, also has defense-related functions in nature. nih.gov

Table 1: Applications of Brominated Hydroxyacetophenones

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Intermediates for α-functionalization of carbonyls | cbijournal.com |

| Precursors for heterocyclic compounds (flavanones, flavones) | cbijournal.com | |

| Building blocks for adrenaline-type drugs | researchgate.net | |

| Medicinal Chemistry | Scaffolds for anti-cancer agents | nih.gov |

Historical Context and Evolution of Research on Substituted Ethanones

The study of substituted ethanones, such as acetophenones, is deeply rooted in the history of medicinal chemistry. This field evolved from the use of plants and natural products in early civilizations to the systematic design and synthesis of pharmaceutical agents. pharmaguideline.comcutm.ac.in

The 19th and early 20th centuries marked a turning point with the isolation of active compounds from plants and the dawn of synthetic organic chemistry. scribd.com The discovery of the analgesic properties of salicylic (B10762653) acid from willow bark in the 1870s, and the subsequent synthesis of aspirin (B1665792) in 1899, highlighted the potential of modifying natural compounds to improve their therapeutic properties. cutm.ac.in Around this time, other simple synthetic molecules like p-hydroxyacetanilide (paracetamol) were also identified as pain-killers. cutm.ac.in

The concept of specific receptors for biologically active compounds, proposed by Ehrlich in the 1890s, provided a theoretical framework for drug action and design. slideshare.net This led to a more rational approach in the development of new drugs. Substituted ethanones, being relatively simple aromatic ketones, became attractive starting points and intermediates for synthesizing more complex molecules with potential biological activity. Hydroxyacetophenones, for example, are recognized as important intermediates in the production of pharmaceuticals, agricultural chemicals, and dyestuffs. googleapis.com

The mid-20th century was a "golden era" for medicinal chemistry, with the introduction of many modern therapeutic classes. slideshare.net The development of quantitative structure-activity relationship (QSAR) models by Hansch in 1964 further revolutionized the field, allowing for the systematic development of drugs by correlating chemical structure with biological activity. pharmaguideline.comcutm.ac.in This computational approach, combined with advances in synthetic chemistry, has enabled the targeted design and synthesis of molecules like this compound and its derivatives for specific biological targets, continuing the evolution from broad screening to precise drug discovery. researchgate.net

Table 2: Historical Timeline of Relevant Developments

| Time Period | Key Development | Significance |

|---|---|---|

| Ancient Times | Use of plants for medicinal purposes. pharmaguideline.comcutm.ac.in | Foundation of pharmacology and natural product chemistry. |

| 1870s | Discovery of analgesic activity of salicylic acid. cutm.ac.in | Shift towards identifying and using specific active compounds. |

| 1890s | Ehrlich proposes the concept of specific drug receptors. slideshare.net | Provided a theoretical basis for rational drug design. |

| 1899 | Introduction of aspirin. cutm.ac.in | Demonstrated the value of chemical modification of natural products. |

| 1945-1965 | "Golden Era" of drug discovery; many new therapeutic classes invented. slideshare.net | Rapid expansion of available medicines and synthetic targets. |

| 1964 | Hansch publishes work on QSAR. pharmaguideline.comcutm.ac.in | Introduced computational methods for systematic drug development. |

Structure

2D Structure

Properties

IUPAC Name |

1-(4-bromo-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSQLGHKHPBHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294487 | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73898-22-3 | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73898-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1 4 Bromo 3 Hydroxyphenyl Ethanone

Electrophilic and Nucleophilic Characteristics of the Compound

The unique arrangement of functional groups in 1-(4-Bromo-3-hydroxyphenyl)ethanone confers a dualistic character, allowing it to act as both an electrophile and a nucleophile under different reaction conditions. The electron-withdrawing nature of the bromo and acetyl groups, combined with the electron-donating character of the hydroxyl group, creates a complex electronic environment that governs its reactivity.

The presence of an α-bromo ketone moiety makes the compound particularly susceptible to nucleophilic attack at the alpha-carbon. cymitquimica.com Conversely, the electron-rich phenyl ring, activated by the hydroxyl group, can act as a nucleophile in electrophilic aromatic substitution reactions. The carbonyl oxygen and the hydroxyl group, with their lone pairs of electrons, can also exhibit nucleophilic behavior by coordinating to electrophiles or forming hydrogen bonds. cymitquimica.com

Nucleophilic Substitution Reactions at the Alpha-Carbon

The carbon atom adjacent to the carbonyl group (the alpha-carbon) is bonded to a bromine atom, a good leaving group. This structure, known as an α-haloketone, renders the alpha-carbon highly electrophilic and prone to nucleophilic substitution. This reaction is a cornerstone of the compound's utility in synthesis, allowing for the facile introduction of various functional groups.

The general mechanism for this transformation is a standard bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of the bromide ion in a single, concerted step. A wide array of nucleophiles can be employed in this reaction, including:

Amines: React to form α-aminoketones.

Thiols: Yield α-thioketones.

Alkoxides: Form α-alkoxyketones.

Azides: Used to introduce the azido (B1232118) group, which can be further transformed.

This reactivity is fundamental to the synthesis of more complex molecules, including various pharmaceutical intermediates. researchgate.net

Aromatic Substitution Reactivity of the Phenyl Ring

The reactivity of the phenyl ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its three substituents: the hydroxyl group (-OH), the bromo group (-Br), and the acetyl group (-COCH₃).

Hydroxyl Group (-OH): Located at the C-3 position, this is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org

Bromo Group (-Br): At the C-4 position, this is a deactivating, ortho, para-directing group. It withdraws electron density through induction but can donate via resonance. libretexts.org

Acetyl Group (-COCH₃): At the C-1 position, this is a moderately deactivating, meta-directing group, withdrawing electron density from the ring through both induction and resonance.

Conversely, nucleophilic aromatic substitution (NAS) is generally unfavorable on this ring because it lacks strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group like the bromine. libretexts.org The presence of the electron-donating hydroxyl group further disfavors the formation of the negatively charged Meisenheimer complex intermediate required for NAS. libretexts.orgmasterorganicchemistry.com

Functional Group Transformations and Derivatization

Beyond substitution reactions, the individual functional groups of this compound can be selectively modified to create a wide range of derivatives.

Carbonyl Group Modifications (e.g., Reduction, Condensation Reactions)

The ketone carbonyl group is a site for numerous transformations. One of the most common is its reduction to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 1-(4-bromo-3-hydroxyphenyl)ethanol.

The carbonyl group also participates in condensation reactions. For instance, it can react with primary amines to form imines (Schiff bases) or with hydrazine (B178648) and its derivatives to produce hydrazones. These reactions are crucial for building more complex molecular scaffolds.

Hydroxyl Group Derivatization and its Impact on Reactivity

The phenolic hydroxyl group is another key site for chemical modification. Its derivatization can be used to protect the group during other transformations or to alter the electronic properties of the molecule. researchgate.netnih.gov Common derivatization reactions include:

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base converts the hydroxyl group into an ester. nih.gov

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) yields ethers.

Mechanistic Elucidation of Key Transformations Involving the Compound

The mechanisms underlying the reactions of this compound are well-established principles in organic chemistry.

A key transformation is the nucleophilic substitution at the alpha-carbon. As mentioned, this reaction proceeds through a classic SN2 mechanism . The nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond. This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral. The reaction occurs in a single step where the new bond forms concurrently with the breaking of the C-Br bond, passing through a high-energy trigonal bipyramidal transition state. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

For electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion . masterorganicchemistry.com An incoming electrophile (E⁺) attacks the electron-rich π-system of the benzene (B151609) ring, forming a new C-E bond and temporarily disrupting the ring's aromaticity. The stability of this intermediate determines the reaction's regioselectivity. The hydroxyl group at C-3 effectively stabilizes the positive charge of the sigma complex when the attack occurs at the ortho (C-2, C-6) and para (C-4) positions through resonance. This explains why these positions are highly favored for substitution, leading to the observed directing effects. The final step is the deprotonation of the intermediate by a weak base, which restores aromaticity and yields the final substituted product.

Structural Characterization and Spectroscopic Analysis of 1 4 Bromo 3 Hydroxyphenyl Ethanone

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

The analysis of the vibrational spectra of 1-(4-Bromo-3-hydroxyphenyl)ethanone would reveal absorption bands corresponding to its key functional groups: a hydroxyl group (-OH), a carbonyl group (C=O) of the ketone, aromatic ring vibrations, and the carbon-bromine bond (C-Br). Although specific experimental data is scarce, the expected vibrational frequencies can be assigned based on well-established correlation tables and data from similar substituted acetophenones.

The key expected vibrational frequencies are detailed in the table below. The phenolic O-H stretching vibration is anticipated to appear as a broad band in the FT-IR spectrum due to intermolecular hydrogen bonding. The strong C=O stretching vibration is a hallmark of the ketone functional group. The aromatic region will feature multiple bands for C-H stretching and C=C in-plane stretching, while the C-Br stretch is expected at a lower wavenumber.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3500 (broad) | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2900-3000 | Acetyl Methyl Group |

| C=O Stretch | 1670-1690 | Ketone Carbonyl |

| C=C Aromatic Stretch | 1550-1600 | Aromatic Ring |

| C-O Stretch | 1200-1300 | Phenolic C-O |

Vibrational spectroscopy can also be a powerful tool for conformational analysis. For this compound, different conformations could arise from the rotation around the C-C bond connecting the acetyl group to the phenyl ring and the rotation of the hydroxyl group. These different spatial arrangements, or conformers, would likely have subtle but distinct differences in their vibrational spectra.

For instance, the position and shape of the O-H and C=O stretching bands could be sensitive to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which depends on their relative orientation. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in a specific solvent could be determined. However, without experimental FT-IR or FT-Raman data, such a conformational analysis remains theoretical.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and electronic environment of each atom can be elucidated.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the acetyl methyl protons, the aromatic protons, and the phenolic hydroxyl proton. The aromatic region would be particularly informative, showing signals for the three protons on the substituted phenyl ring. Their chemical shifts and coupling patterns would be dictated by the electronic effects of the bromo, hydroxyl, and acetyl substituents.

The proton on the carbon between the bromo and hydroxyl groups (H-2) would likely appear as a doublet. The proton adjacent to the acetyl group (H-6) would also be a doublet, while the proton between the bromo and acetyl-substituted carbons (H-5) would appear as a doublet of doublets. The single methyl group protons would yield a singlet, and the phenolic proton would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Acetyl) | 2.5 - 2.7 | Singlet |

| Ar-H (H-5) | 7.6 - 7.8 | Doublet of Doublets |

| Ar-H (H-2) | 7.4 - 7.6 | Doublet |

| Ar-H (H-6) | 7.1 - 7.3 | Doublet |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, eight distinct signals are expected: one for the carbonyl carbon, one for the methyl carbon, and six for the aromatic carbons.

The carbonyl carbon (C=O) is the most deshielded and would appear at the lowest field (highest ppm value). The carbons directly attached to the electronegative bromine and oxygen atoms (C-4 and C-3) would also be significantly deshielded. The chemical shifts of the other aromatic carbons would be influenced by the combined electronic effects of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 195 - 200 |

| C-3 (C-OH) | 155 - 160 |

| C-1 (C-Acetyl) | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

| C-2 | 115 - 120 |

| C-4 (C-Br) | 110 - 115 |

X-ray Diffraction Crystallography

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice.

For this compound, a successful crystallographic analysis would confirm the substitution pattern on the benzene (B151609) ring and reveal the planarity of the molecule. It would also provide unambiguous evidence of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the ketone's carbonyl oxygen, which govern the crystal packing. At present, the crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. Therefore, a detailed discussion of its specific crystal packing and molecular geometry is not possible.

Applications of 1 4 Bromo 3 Hydroxyphenyl Ethanone and Its Derivatives in Advanced Chemical Synthesis

Role as Key Intermediate in Complex Pharmaceutical Synthesis

The strategic placement of the bromo, hydroxyl, and acetyl functionalities makes 1-(4-Bromo-3-hydroxyphenyl)ethanone an important precursor in the synthesis of various pharmaceutical agents. The bromine atom can act as a handle for cross-coupling reactions or can be retained in the final structure, while the hydroxyl and ketone groups can be modified through a wide range of organic reactions.

While this compound itself is a precursor, it is its α-brominated derivative that serves as the key reactive intermediate in the synthesis of adrenaline-type pharmaceutical structures. The synthesis begins with the bromination of the acetyl group's α-carbon, a common transformation for acetophenones. This creates a highly reactive α-bromo ketone moiety.

The structural framework of substituted phenylethanones is central to the synthesis of various therapeutic agents. A prominent example is the synthesis of a key precursor for Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. While the documented synthesis of Rivastigmine starts with the non-brominated analog, 1-(3-hydroxyphenyl)ethanone, the pathway illustrates the utility of this class of compounds. pnrjournal.com

The synthesis of the key intermediate, 3-[1-(dimethylamino)ethyl]phenol, proceeds through a three-step sequence starting from 1-(3-hydroxyphenyl)ethanone. This process highlights a standard synthetic route that can be adapted for derivatives like this compound to create novel analogs for drug discovery programs. The bromine atom could be used for further molecular modifications or removed in a later synthetic step.

Table 1: Synthesis of Rivastigmine Precursor from 1-(3-hydroxyphenyl)ethanone

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Oximation | 1-(3-hydroxyphenyl)ethanone reacts with hydroxylamine (B1172632). | 1-(3-hydroxyphenyl)ethanone oxime |

| 2 | Reduction | The oxime is reduced to a primary amine. | 3-(1-aminoethyl)phenol |

| 3 | N-methylation | The primary amine is methylated to form a tertiary amine. | 3-[1-(dimethylamino)ethyl]phenol (Key Rivastigmine Precursor) |

Conversely, the synthesis of the thrombopoietin receptor agonist Lusutrombopag involves a more complex pathway where this compound is not reported as a direct starting material. Current time information in Bangalore, IN.researchgate.net

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry. This compound is a valuable starting material for a wide array of these structures, primarily through its conversion into chalcone (B49325) intermediates.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically important precursors to flavonoids and are synthesized via the Claisen-Schmidt condensation. scribd.com In this reaction, an acetophenone (B1666503) derivative condenses with an aromatic aldehyde under basic or acidic conditions. This compound serves as the ketone component, reacting with various benzaldehydes to produce a diverse range of substituted chalcones. scribd.comnih.gov

These chalcones are, in turn, key intermediates for synthesizing pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are found in numerous pharmacologically active compounds. The synthesis is typically achieved by the cyclocondensation reaction of a chalcone with hydrazine (B178648) hydrate, where the α,β-unsaturated ketone system of the chalcone reacts to form the pyrazole ring. pnrjournal.com

Table 2: General Synthesis of Pyrazoles from this compound

| Step | Reaction Type | Starting Materials | Product |

| 1 | Claisen-Schmidt Condensation | This compound + Substituted Benzaldehyde | Substituted Chalcone |

| 2 | Cyclocondensation | Substituted Chalcone + Hydrazine Hydrate | Substituted Pyrazole Derivative |

The utility of chalcones derived from this compound extends beyond pyrazoles to a variety of other important heterocyclic systems.

Oxygen Heterocycles (Flavanones): The hydroxyl group at the 3-position of the starting ketone becomes a 2'-hydroxy group in the resulting chalcone. These 2'-hydroxychalcones can undergo an intramolecular acid-catalyzed cyclization (an oxa-Michael addition) to yield flavanones, which are the core structure of a large class of flavonoid natural products. nepjol.inforsc.orgnih.gov

Nitrogen Heterocycles (Isoxazoles and Pyrimidines): Chalcones are versatile precursors for nitrogen-containing heterocycles.

Isoxazoles: Reaction of the chalcone intermediate with hydroxylamine hydrochloride leads to the formation of isoxazoles, a five-membered ring with adjacent nitrogen and oxygen atoms. nih.govresearchgate.netresearchgate.net

Pyrimidines: Condensation of the chalcone with urea, thiourea, or guanidine (B92328) under basic conditions yields dihydropyrimidine (B8664642) derivatives, which can be oxidized to the corresponding pyrimidines. pnrjournal.comsemanticscholar.orgajrconline.org

The 1,3-diketone (or β-diketone) moiety is another crucial functional group in organic synthesis, known for its ability to form stable metal complexes and serve as a precursor to many heterocyclic compounds, including pyrazoles. researchgate.net this compound can be readily converted into a 1,3-diketone through a base-mediated acylation reaction, commonly known as the Claisen condensation. scispace.comnih.gov

In this reaction, the ketone is first deprotonated at the α-carbon using a strong base (like sodium hydride or sodium methoxide) to form an enolate. This enolate then acts as a nucleophile, attacking an acylating agent such as an ester or acyl chloride. Subsequent workup yields the desired 1,3-diketone. eurjchem.comresearchgate.net

Table 3: General Synthesis of 1,3-Diketones via Claisen Condensation

| Step | Description | Reactants |

| 1 | Enolate Formation | This compound is treated with a strong base (e.g., NaH, NaOMe). |

| 2 | Nucleophilic Acylation | The resulting enolate attacks an acylating agent (e.g., Ethyl Acetate (B1210297), Methyl Benzoate). |

| 3 | Workup | Acidic workup protonates the intermediate to yield the final 1,3-diketone. |

Applications in Material Science Research and Polymer Chemistry

While direct applications of this compound in large-scale polymer production are not extensively documented, its structure makes it a highly suitable building block, or monomer, for the synthesis of functional and high-performance polymers. The presence of the phenolic hydroxyl group and the reactive bromine atom on the aromatic ring, combined with the ketone group, allows for several polymerization and modification strategies.

Detailed Research Findings:

The field of functional polymers often utilizes monomers with specific reactive sites to impart desired properties to the final material, such as thermal stability, flame retardancy, or specific reactivity for post-polymerization modifications. Brominated compounds, like this compound, are particularly significant as precursors for fire-retardant materials and as intermediates for creating more complex polymer structures. The hydroxyl group offers a site for polycondensation reactions, such as the formation of polyethers or polyesters, while the bromine atom can be used in cross-coupling reactions to create extended polymer chains or to introduce other functional moieties.

Advances in synthetic polymer chemistry have paved the way for the creation of polymers with precisely tailored structures and functionalities for a range of applications, including biomedical uses. frontiersin.org The incorporation of building blocks like this compound could lead to polymers with unique electronic or photo-responsive properties. For instance, the modification of the ketone and hydroxyl groups can lead to the formation of β-amino ester functionalized polymers, which are valuable as curing agents for coatings and adhesives. google.com

Below is a table outlining potential polymer types that could be synthesized using this compound as a key monomer and the corresponding reactive sites that would be involved.

| Polymer Class | Relevant Functional Group(s) on Monomer | Potential Polymerization / Synthesis Route | Potential Properties and Applications |

| Polyethers | Phenolic Hydroxyl (-OH) | Nucleophilic substitution (e.g., Williamson ether synthesis) with a dihaloalkane. | Improved thermal stability, chemical resistance. Used in engineering plastics and membranes. |

| Polyesters | Phenolic Hydroxyl (-OH) | Polycondensation with a dicarboxylic acid or its derivative. | Good mechanical properties, versatility. Used in fibers, films, and packaging. |

| Polycarbonates | Phenolic Hydroxyl (-OH) | Reaction with phosgene (B1210022) or a phosgene equivalent. | High impact strength, optical clarity. Used in electronics, automotive components. |

| Cross-linked Resins | Bromo (-Br) and Ketone (C=O) | Cross-coupling reactions (e.g., Suzuki, Heck) or reactions involving the ketone for network formation. | Enhanced flame retardancy, high thermal and dimensional stability. Used in composites and coatings. |

| Functional Polymers | All groups | Post-polymerization modification where the bromo or ketone group is converted to another functionality. | Tailored surface properties, drug delivery capabilities, antimicrobial activity. nih.govnih.gov |

Utilization in Analytical Methodologies for Detection and Quantification of Phenolic Compounds

In analytical chemistry, the accurate detection and quantification of phenolic compounds are crucial for environmental monitoring, food quality assessment, and pharmaceutical analysis. This is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectrophotometric assays. nih.gov For these methods to be reliable, they depend on the use of well-characterized analytical standards for calibration and identification.

Detailed Research Findings:

While common phenolics like gallic acid, catechin, or vanillic acid are frequently used as general standards for total phenolic content assays, there is a need for specific standards for the vast array of substituted and halogenated phenolic compounds that can be found as industrial byproducts or pharmaceutical intermediates. scirp.orgresearchgate.net this compound, as a pure, stable compound, has the potential to serve as a valuable analytical standard for the identification and quantification of brominated phenolic ketones.

Its distinct structure would yield a unique retention time in chromatographic separations (HPLC, GC) and a characteristic mass spectrum in mass spectrometry (MS), allowing for the unambiguous identification of this compound and its close isomers in complex mixtures. nih.gov The process of identifying phenolic compounds often involves derivatization to make them more volatile for GC analysis, and having a standard like this compound would be essential for method development and validation. nih.gov

The following table summarizes common analytical techniques used for phenolic compounds and highlights where a specific standard like this compound would be utilized.

| Analytical Technique | Principle | Role of this compound as a Standard |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. | Used to determine the retention time for positive identification and to create a calibration curve for quantification of the specific compound or its isomers in a sample. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | After appropriate derivatization, it serves as a reference for retention time and for its unique mass fragmentation pattern, ensuring accurate identification. |

| Folin-Ciocalteu Assay | A spectrophotometric method to estimate the total phenolic content based on a color-change reaction. | While less specific, it could be used to determine the response factor for brominated phenolic ketones relative to a general standard like gallic acid. scirp.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms in a molecule. | A pure sample provides a reference spectrum for the structural confirmation of the compound in synthesized or extracted materials. |

In Vitro and in Silico Investigations into Biological Activities and Interactions

Enzyme Inhibition Studies

Enzyme inhibition is a key area of investigation for compounds with therapeutic potential. Although direct studies on 1-(4-Bromo-3-hydroxyphenyl)ethanone are lacking, research on related acetophenone (B1666503) and bromophenol derivatives suggests potential inhibitory activities against clinically relevant enzymes.

Acetylcholinesterase (AChE) Inhibitory Potency

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy in the management of Alzheimer's disease. While no specific AChE inhibition data for this compound has been reported, studies on other acetophenone derivatives have demonstrated their potential as AChE inhibitors. For instance, a series of acetophenone derivatives were found to be effective inhibitors of AChE, with K_i_ values ranging from 71.34 ± 11.25 to 143.75 ± 31.27 µM nih.gov. Furthermore, novel bromophenol derivatives have also been investigated for their AChE inhibitory properties, with some compounds showing considerable activity nih.gov. These findings suggest that the bromo-hydroxyphenyl ethanone (B97240) scaffold may be a promising starting point for the design of new AChE inhibitors.

Carbonic Anhydrase (CAs) Inhibitory Potency

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Research on derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, synthesized from precursors including 1-(4-bromo-2-hydroxyphenyl)ethanone, has shown inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov These derivatives displayed low or no inhibition of the off-target hCA I isoform but showed micromolar inhibition of hCA II. nih.gov Another study on different acetophenone derivatives revealed K_i_ values for hCA I and hCA II in the micromolar range, specifically 555.76 ± 56.07 to 1,043.66 ± 98.78 µM for hCA I and 598.63 ± 90.04 to 945.76 ± 74.50 µM for hCA II nih.gov. Additionally, 1,3,5-trisubstituted-pyrazolines containing a bromine substituent have been identified as leader compounds for further detailed carbonic anhydrase inhibition studies, with K_i_ values of 316.7 ± 9.6 nM towards hCA I and 412.5 ± 115.4 nM towards hCA II nih.gov.

Mechanistic Insights from In Vitro Assays on Enzyme Interactions

The mechanism of enzyme inhibition by bromo-hydroxyphenyl ethanone derivatives likely involves specific interactions with the active site of the target enzyme. The presence of a halogen atom, such as bromine, can contribute significantly to molecular recognition and substrate specificity for target enzymes nih.gov. For instance, in the case of carbonic anhydrase inhibitors, the sulfonamide group of related compounds is known to coordinate with the zinc ion in the enzyme's active site. For AChE inhibitors, interactions often involve the catalytic anionic site and the peripheral anionic site of the enzyme. The hydroxyl and bromo substituents on the phenyl ring of this compound could potentially form hydrogen bonds and halogen bonds, respectively, with amino acid residues in the active sites of these enzymes, thereby contributing to inhibitory activity.

Antimicrobial and Antifungal Activity Assessment of Derivatives

Derivatives of bromo-hydroxyphenyl ethanones have been investigated for their potential to combat microbial and fungal pathogens. While specific data for this compound is unavailable, related compounds have shown promising activity. For example, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine demonstrated notable antimicrobial activity against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus nih.gov. This suggests that the incorporation of a bromo-hydroxyphenyl moiety can be a viable strategy for developing new antimicrobial agents.

In terms of antifungal activity, various heterocyclic compounds derived from or related to brominated phenols have been synthesized and tested. For instance, 6-hydroxycinnolines have shown potent antifungal activity against Candida species nih.gov. Although direct studies on the antifungal properties of this compound derivatives are scarce, the general activity of related brominated phenolic structures indicates a potential area for future investigation.

Molecular Docking and Computational Target Prediction

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. This method can provide valuable insights into potential ligand-protein interactions and help in the rational design of new inhibitors.

Ligand-Protein Interaction Analysis

While no specific molecular docking studies for this compound have been published, research on related compounds illustrates the utility of this approach. For example, a molecular docking analysis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone with matrix metalloproteinase-9 (MMP-9) was performed to understand its inhibitory mechanism nih.gov. Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. For this compound, the hydroxyl group would be expected to act as a hydrogen bond donor or acceptor, while the aromatic ring could participate in π-π stacking or hydrophobic interactions. The bromine atom could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein binding. Computational tools can predict potential protein targets for a given small molecule, which can then be validated experimentally.

Prediction of Binding Affinities and Molecular Targets

While direct experimental data on the binding affinities and specific molecular targets of this compound are not extensively documented in publicly available literature, computational, or in silico, methods provide valuable predictions. These approaches utilize the compound's structure to forecast its potential interactions with biological macromolecules.

In silico molecular docking simulations have been performed on structurally related compounds, offering insights into the potential targets of this compound. A notable example is the study of (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), a derivative where the core 3-bromo-4-hydroxyphenyl moiety is prominent. This compound was identified as a potent tyrosinase inhibitor. mdpi.com Molecular docking simulations revealed that MHY1498 competitively binds to the active site of tyrosinase with a higher affinity than the well-known inhibitor, kojic acid. mdpi.com This suggests that this compound itself could potentially target and inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

The structural alerts within this compound, such as the brominated phenol (B47542) ring, are known to participate in various biological interactions. The bromine atom can engage in halogen bonding, a type of non-covalent interaction that can influence a compound's binding affinity and specificity for a target protein. The hydroxyl and carbonyl groups are capable of forming hydrogen bonds, which are crucial for the orientation and stabilization of the compound within a protein's active site.

Furthermore, the isomeric compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, is recognized as a protein tyrosine phosphatase (PTP) inhibitor. cymitquimica.com This suggests that enzymes like PTPs could also be potential molecular targets for this compound, warranting further investigation.

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy (Computational and In Vitro)

The biological activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. By comparing the activity of this compound with its analogs, we can derive valuable Structure-Activity Relationships (SAR).

A study on various (Z)-3-benzylidenethiochroman-4-one analogues highlighted the importance of the substituted phenyl ring for tyrosinase inhibitory activity. The compound MHY1498, which contains the 3-bromo-4-hydroxybenzylidene moiety, exhibited a strong dose-dependent inhibitory effect on mushroom tyrosinase, with an IC50 value of 4.1 ± 0.6 μM, significantly lower than that of kojic acid (22.0 ± 4.7 μM). mdpi.com This underscores the potent contribution of the 3-bromo-4-hydroxyphenyl group to the observed biological activity.

The position of the hydroxyl and bromo substituents is critical. For instance, in a series of thiophene (B33073) chalcone (B49325) derivatives, compounds with a 2,4-dihydroxyphenyl moiety showed potent tyrosinase inhibitory activity. nih.gov Specifically, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrated an exceptionally low IC50 value of 0.013 μM for tyrosine hydroxylase activity. nih.govresearchgate.net This suggests that the relative positions of the hydroxyl groups, and by extension other substituents, play a crucial role in the interaction with the enzyme's active site.

The table below summarizes the tyrosinase inhibitory activity of compounds related to this compound, illustrating the influence of different structural features.

| Compound Name | Key Structural Features | Biological Activity (IC50) | Reference |

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | 3-bromo-4-hydroxybenzylidene moiety | 4.1 ± 0.6 μM (Mushroom Tyrosinase) | mdpi.com |

| Kojic Acid (Reference Compound) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 22.0 ± 4.7 μM (Mushroom Tyrosinase) | mdpi.com |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 2,4-dihydroxyphenyl and thiophene moieties | 0.013 μM (Tyrosine Hydroxylase) | nih.govresearchgate.net |

| (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294) | 4-hydroxybenzylidene moiety | 5.1 ± 0.86 μM (Tyrosinase) | koreascience.kr |

These findings collectively suggest that the 3-bromo-4-hydroxyphenyl scaffold present in this compound is a promising pharmacophore for the development of enzyme inhibitors, particularly for tyrosinase. The bromine atom at the 4-position and the hydroxyl group at the 3-position appear to be key for its predicted biological activity. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully elucidate its therapeutic potential and to refine the structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.